molecular formula C14H16N4O B2419732 N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-45-2

N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2419732
CAS No.: 2034440-45-2
M. Wt: 256.309
InChI Key: OJQAUNJTYBVSSL-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound that features both pyridine and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves the condensation of 6-methyl-2-pyridinecarboxylic acid with 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methylpyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamide
  • N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-4-carboxamide

Uniqueness

N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-3-2-4-13(17-9)18-14(19)10-5-6-11-12(7-10)16-8-15-11/h2-4,8,10H,5-7H2,1H3,(H,15,16)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQAUNJTYBVSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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